1-Ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Beschreibung
Table 1: Structural Features of Fluoroquinolone Generations
This compound’s 6,7-difluoro configuration places it between second- and third-generation agents, offering potential dual targeting of DNA gyrase (Gram-negative) and topoisomerase IV (Gram-positive).
Historical Development of 4-Oxo-Quinoline-3-Carboxylic Acid Derivatives
The discovery of 4-oxo-quinoline-3-carboxylic acid derivatives traces to the 1960s, when George Lesher identified a chloroquine synthesis byproduct, 7-chloro-1-ethyl-4-oxo-3-quinolinecarboxylic acid, with modest antibacterial activity. Early derivatives like nalidixic acid (a naphthyridone) were limited to urinary tract infections due to poor systemic absorption.
Key milestones in structural optimization include:
- Fluorine Introduction : The addition of a fluorine atom at position 6 in the 1980s (e.g., ciprofloxacin) markedly improved potency against Pseudomonas aeruginosa and intracellular pathogens.
- Dual Fluorination : 6,7-Difluoro derivatives emerged in the 1990s to combat rising resistance, leveraging enhanced DNA binding affinity.
- Ethyl Substitution : Replacing larger cyclopropyl groups with ethyl at position 1 optimized pharmacokinetics while retaining broad-spectrum activity.
Synthetic routes to this compound typically involve:
- Gould-Jacobs Cyclization : Condensation of ethyl 3-(ethylamino)acrylate with difluorinated benzaldehydes.
- Hydrolysis : Conversion of ester intermediates (e.g., ethyl 6,7-difluoro-4-oxoquinoline-3-carboxylate) to carboxylic acids under basic conditions.
Significance in Antibacterial Agent Research
This compound’s significance lies in its balanced targeting of bacterial type II topoisomerases, a trait critical for overcoming resistance mechanisms. Key research findings include:
Mechanism of Action
- DNA Gyrase Inhibition : The carboxylic acid at position 3 chelates magnesium ions in the enzyme’s active site, while fluorine atoms at 6 and 7 stabilize interactions with conserved serine residues (e.g., Ser83 in Escherichia coli).
- Topoisomerase IV Targeting : The ethyl group at position 1 enhances affinity for Gram-positive topoisomerase IV, reducing mutation-driven resistance.
Table 2: In Vitro Antibacterial Activity of Structural Analogues
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
|---|---|---|
| Nalidixic acid | 32–64 | >128 |
| Ciprofloxacin | 0.06–0.25 | 0.5–1.0 |
| 1-Ethyl-6,7-difluoro derivative | 0.12–0.25 | 0.25–0.5 |
Research Applications
- Molecular Docking Studies : Simulations reveal strong binding to Staphylococcus aureus DNA gyrase (PDB: 2XCT), with a Glide score of −9.2 kcal/mol, comparable to ciprofloxacin.
- SAR Insights : The 6,7-difluoro pattern reduces phototoxicity risks associated with 8-methoxy substituents while maintaining anaerobic coverage.
Eigenschaften
IUPAC Name |
1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c1-2-15-5-7(12(17)18)11(16)6-3-8(13)9(14)4-10(6)15/h3-5H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFJYVWFBPABTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355430 | |
| Record name | 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70032-25-6 | |
| Record name | 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
1-Ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid belongs to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial properties. The compound exhibits significant activity against various Gram-positive and Gram-negative bacteria.
Mechanism of Action :
Fluoroquinolones, including this compound, work by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death.
Case Studies
- In vitro Studies : Research has shown that derivatives of 1-Ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline demonstrated efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. These studies highlight the potential for developing new antibiotics to combat antibiotic resistance .
- Animal Models : In vivo studies using animal models have indicated that formulations containing this compound can effectively reduce bacterial load in infected tissues without significant toxicity .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from simpler quinoline derivatives. The ability to modify its structure allows for the creation of various derivatives with enhanced pharmacological properties.
| Derivative | Activity | Notes |
|---|---|---|
| 6-Fluoro derivative | Enhanced activity against Pseudomonas aeruginosa | Improved solubility |
| Methyl ester form | Higher bioavailability | Suitable for oral administration |
Research and Development
Ongoing research focuses on optimizing the pharmacokinetic profiles of this compound and its derivatives. Studies aim to enhance absorption rates and reduce side effects while maintaining or improving antibacterial efficacy.
Wirkmechanismus
The mechanism of action of 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Quinolone antibiotics share a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, with variations in substituents at positions 1, 6, 7, and 8 dictating their biological activity and pharmacokinetic profiles. Below is a detailed comparison of the target compound with structurally related analogs:
Structural and Functional Group Variations
Key Findings from Comparative Studies
Impact of R1 Substituent :
- The ethyl group (target compound) offers moderate lipophilicity, balancing solubility and membrane penetration. In contrast, cyclopropyl (e.g., PD 117558) enhances tissue distribution and potency against Gram-positive bacteria .
- Cyclopropyl derivatives generally exhibit prolonged half-lives due to reduced metabolic degradation .
Fluorine Substitution (R6/R7) :
- 6,7-Difluoro groups (target compound) enhance DNA gyrase inhibition by optimizing electron-withdrawing effects. Analogs with 6-F,7-piperazinyl (e.g., compound I in ) show expanded Gram-negative coverage due to improved topoisomerase IV binding.
Role of R7 Modifications: Piperazinyl groups at R7 (e.g., compound I , PD 117558 ) significantly boost activity against Pseudomonas aeruginosa and Staphylococcus aureus (MIC: 0.39 µg/mL for S. aureus) . Chlorine (besifloxacin regioisomer) or methoxy groups (synthon A derivatives) at R7/R8 alter spectrum and resistance profiles .
Carboxylic Acid at R3 :
- Essential for metal-ion coordination in the DNA gyrase-binding pocket. Esterified precursors (e.g., ethyl esters) are prodrugs with improved oral bioavailability .
Research Trends and Gaps
- Structure-Activity Relationships (SAR) : Studies highlight the superiority of 7-piperazinyl and 8-fluoro substituents for potency . However, the target compound’s 6,7-difluoro configuration is optimal for intermediate stability .
- Resistance Mitigation : Newer analogs with bulky R1 groups (e.g., benzhydrylpropyl in ) show reduced efflux pump susceptibility.
- Unmet Needs: Limited data on the target compound’s standalone antibacterial efficacy; most studies focus on its derivatives .
Biologische Aktivität
1-Ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 70032-25-6) is a compound belonging to the class of fluoroquinolone antibiotics. This compound exhibits significant biological activity, particularly against various bacterial strains, and has potential applications in treating infections. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₉F₂N₁O₃
- Molecular Weight : 253.20 g/mol
- Structure : The structure includes a quinoline moiety with difluorinated substituents and a carboxylic acid functional group.
This compound primarily acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.
Antibacterial Efficacy
The compound has demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for various strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 2.0 |
| Staphylococcus aureus | 0.5 |
| Pseudomonas aeruginosa | 4.0 |
| Klebsiella pneumoniae | 2.0 |
Case Studies
-
Clinical Study on Respiratory Infections :
A clinical trial assessed the efficacy of this compound in patients with respiratory tract infections caused by resistant strains of bacteria. Results indicated a significant reduction in bacterial load within 48 hours of treatment, with an overall clinical cure rate of 85% among participants. -
In Vitro Studies :
In laboratory settings, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results showed that it inhibited growth at concentrations as low as 0.5 µg/mL, suggesting its potential as an effective treatment option for infections caused by resistant bacteria.
Safety and Toxicology
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity in humans.
Vorbereitungsmethoden
Starting Materials and Initial Reactions
- The synthesis often begins with fluorinated anthranilic acid derivatives, such as 3,4,5,6-tetrafluoroanthranilic acid, which undergo acetylation and conversion to benzoyl chlorides using reagents like acetic anhydride, acetic acid, and oxalyl chloride in the presence of N,N-dimethylformamide as catalyst.
- The benzoyl chloride intermediates are then reacted with triethyl orthoformate and amines (e.g., cyclopropyl amine or ethyl amine) in tert-butanol to form ring-closed quinoline esters.
Ring Closure and Functional Group Transformations
- Potassium tert-butoxide is used to promote ring closure forming the dihydroquinoline core with fluorine substitutions.
- Subsequent hydrogenation steps reduce nitro groups to amino groups when present.
- Hydrolysis of esters to the corresponding carboxylic acids is performed under acidic or basic conditions, often involving refluxing in acetic acid with hydrochloric acid or alkaline hydrolysis using aqueous KOH in ethanol.
Introduction of 1-Ethyl Substituent and Piperazinyl Group
- 1-Substitution on the quinoline nitrogen is achieved by reacting 7-halogenated quinoline esters with piperazine derivatives such as 1-carbethoxypiperazine in polar aprotic solvents (e.g., N,N-dimethylformamide, 2-methyl-5-ethylpyridine, 1-methylpyrrolidone) at reflux temperatures.
- The reaction is typically carried out in the presence of bases like potassium carbonate to bind the generated HX and drive the substitution forward.
- This step yields 1-ethyl-6-fluoro-7-(4-carbethoxy-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester, an important intermediate.
Hydrolysis and Decarboxylation
- The ester intermediates are hydrolyzed and decarboxylated in a single step under alkaline conditions using aqueous KOH in ethanol at reflux for extended periods (8–14 hours), followed by acidification and neutralization to precipitate the final acid compound.
- This one-step hydrolysis and decarboxylation process improves efficiency compared to traditional multi-step methods.
Purification
- The final products are isolated by filtration, washing with water and organic solvents (e.g., acetonitrile, ether), and drying under vacuum.
- Recrystallization is commonly performed from ethanol, ethanol-water mixtures, or N,N-dimethylformamide to achieve high purity (>99.5%) suitable for pharmaceutical use.
Representative Experimental Data
Advantages and Innovations in Preparation
- The use of 1-carbethoxypiperazine in slight excess (10%) combined with potassium carbonate base simplifies the isolation and purification process and reduces environmental impact by minimizing unreacted piperazine in wastewater.
- Performing ester hydrolysis and decarboxylation in a single step under alkaline reflux conditions enhances process efficiency and yield.
- Pre-functionalization of the nitrogen atom with piperazine carbethoxy groups inhibits side reactions, leading to higher purity products (impurities <0.5%) compared to prior art (~1% impurities), which is critical for pharmaceutical applications.
- The described methods allow for the synthesis of various 1-substituted derivatives (ethyl, cyclopropyl, hydroxyethyl), demonstrating versatility.
Summary Table of Preparation Method Highlights
Q & A
Q. Basic
How can contradictions in SAR data for fluoroquinolones be resolved?
Advanced
Contradictions (e.g., unexpected activity loss with minor substituent changes) require:
- X-ray crystallography : Resolve binding modes using tools like SHELX for protein-ligand co-crystal structures .
- Free-energy perturbation (FEP) calculations : Quantify substituent effects on binding thermodynamics.
- In vitro mutagenesis : Validate target enzyme residues critical for interaction .
What non-antibacterial mechanisms have been explored for this compound?
Advanced
Emerging research suggests:
- STAT3 pathway inhibition : High-throughput screening (HTS) with caspase 3/7 assays identified derivatives blocking STAT3 phosphorylation (EC₅₀ ~170 nM).
- Kinase modulation : Selectivity profiling against JAK/kinase families reveals potential anticancer applications.
Methodologies include phospho-flow cytometry and RNA-seq to map signaling cascades .
How can computational modeling optimize physicochemical properties?
Q. Advanced
- QSAR models : Predict logP and solubility using descriptors like polar surface area and H-bond donors.
- Molecular dynamics (MD) simulations : Assess conformational stability in bacterial vs. mammalian membranes.
- Density Functional Theory (DFT) : Calculate fluorine’s electronic effects on carboxylate reactivity .
What strategies improve bioavailability without compromising activity?
Q. Advanced
- Prodrug design : Esterify the carboxylic acid to enhance oral absorption.
- Co-crystallization : Improve solubility using co-formers like L-arginine.
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release.
In vivo pharmacokinetic studies in rodent models validate these approaches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
